1H and 13C NMR spectra of 3-fluoro-2-methoxy-5-methylbenzoic acid
1H and 13C NMR spectra of 3-fluoro-2-methoxy-5-methylbenzoic acid
Structural Elucidation of 3-Fluoro-2-methoxy-5-methylbenzoic Acid: A Comprehensive 1 H and 13 C NMR Analysis
Executive Summary & Rationale
The structural elucidation of highly substituted fluorinated aromatics presents unique challenges and opportunities in nuclear magnetic resonance (NMR) spectroscopy. 3-Fluoro-2-methoxy-5-methylbenzoic acid is a complex pentasubstituted benzene ring where the presence of the 19 F isotope (spin-½, 100% natural abundance) fundamentally alters the spectral landscape. The strong heteronuclear scalar coupling ( J -coupling) between 19 F and both 1 H and 13 C nuclei provides a wealth of through-bond connectivity data[1].
This technical guide provides a self-validating experimental protocol and an in-depth mechanistic analysis of the 1 H and 13 C NMR spectra for this molecule, designed for researchers requiring high-fidelity structural verification in drug development.
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates physical causality with self-validating quality control checkpoints.
Sample Preparation Workflow
The quality of an NMR spectrum is fundamentally limited by sample homogeneity.
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Mass Optimization: Weigh 5–25 mg of the compound for 1 H NMR, and 50–100 mg for 13 C NMR[2].
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Causality: 13 C is approximately 6,000 times less sensitive than 1 H due to its low natural abundance (1.1%) and lower gyromagnetic ratio. Higher concentrations are mandatory to achieve a viable signal-to-noise ratio (SNR) within a practical timeframe[2].
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Solvent Selection: Dissolve the sample in 0.6 mL of Chloroform-d (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: The deuterium provides a critical lock signal to stabilize the spectrometer's magnetic field against drift, while TMS acts as an internal chemical shift reference ( δ 0.00 ppm).
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Filtration: Pass the solution through a tightly packed cotton plug into a clean 5 mm NMR tube.
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Causality: Undissolved micro-particulates distort the localized magnetic field ( ΔB0 ), causing severe line broadening[2].
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Volume Standardization: Ensure the final sample height is exactly 40–50 mm.
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Causality: This precise height ensures the liquid completely spans the active region of the radiofrequency (RF) coil while preventing convection currents that degrade spectral resolution[3].
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Spectrometer Acquisition & Validation
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Tuning and Matching: Adjust the probe circuitry to the exact Larmor frequencies of 1 H, 13 C, and 19 F.
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Validation Check: The reflected power dip on the wobble curve must be centered exactly at the target frequency. If the dip is shallow, it indicates high salt content or a damaged tube, and the sample must be remade.
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Shimming: Optimize the Z1–Z5 room-temperature shims.
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Validation Check: The protocol is self-validating; the Full Width at Half Maximum (FWHM) of the TMS singlet must be measured prior to full acquisition. A value of ≤ 0.5 Hz confirms sufficient magnetic field homogeneity. If broader, shimming must be repeated.
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Pulse Sequence: Acquire 13 C data using a 30° excitation pulse with inverse-gated 1 H decoupling.
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Causality: A 30° pulse allows for faster longitudinal relaxation ( T1 ) recovery between scans compared to a 90° pulse, maximizing SNR per unit time while mitigating the Nuclear Overhauser Effect (NOE) for accurate integration if required.
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Unambiguous Structural Assignment Workflows
To prevent misassignment of complex heteronuclear multiplets, a sequential 1D and 2D NMR workflow is strictly required.
Fig 1: Sequential self-validating NMR workflow for accurate structural elucidation.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 3-fluoro-2-methoxy-5-methylbenzoic acid is defined by the electronic push-pull dynamics of its substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+R).
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |
| COOH | 11.50 | br s | 1H | - |
| H-6 | 7.65 | dd | 1H | 4JHH = 2.0, 4JHF = 1.5 |
| H-4 | 7.10 | dd | 1H | 3JHF = 10.5, 4JHH = 2.0 |
| OCH 3 | 3.95 | s | 3H | - |
| CH 3 | 2.35 | s | 3H | - |
Mechanistic Causality of 1 H Shifts:
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H-4 ( δ 7.10): This proton is positioned between the fluorine (C3) and the methyl group (C5). It is shielded by the ortho-resonance donation of the fluorine atom and the inductive donation of the methyl group, shifting it upfield. It appears as a distinct doublet of doublets due to strong ortho-coupling to fluorine ( 3JHF≈10.5 Hz) and meta-coupling to H-6 ( 4JHH≈2.0 Hz).
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H-6 ( δ 7.65): Located ortho to the strongly electron-withdrawing carboxylic acid group, this proton is heavily deshielded, moving it downfield[4]. It couples with H-4 and exhibits a very fine long-range coupling to the para-fluorine ( 4JHF≈1.5 Hz).
13 C NMR Spectral Analysis
The presence of a single 19 F isotope in the aromatic ring introduces a cascading series of 1J to 4J carbon-fluorine couplings into the spin-system[1]. Because 19 F has a spin of ½, every carbon atom within a 4-bond radius will be split into a doublet, making the 13 C spectrum highly diagnostic.
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment Notes |
| C-7 (C=O) | 169.5 | s | - | Carbonyl carbon |
| C-3 (C-F) | 154.0 | d | 1JCF≈245 | Directly bonded to F |
| C-2 (C-O) | 145.5 | d | 2JCF≈12 | Ortho to F, ipso to OMe |
| C-5 (C-C) | 134.0 | d | 3JCF≈7 | Meta to F, ipso to Me |
| C-6 (CH) | 126.5 | d | 4JCF≈3 | Para to F |
| C-1 (C-C) | 124.0 | d | 4JCF≈3 | Meta to F, ipso to COOH |
| C-4 (CH) | 120.5 | d | 2JCF≈22 | Ortho to F |
| C-8 (OCH 3 ) | 61.5 | d | 4JCF≈4 | Methoxy carbon (conformation dependent) |
| C-9 (CH 3 ) | 20.5 | s | - | Methyl carbon |
Mechanistic Causality of 13 C- 19 F Coupling:
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One-Bond Coupling ( 1JCF ): The carbon directly attached to the fluorine (C-3) exhibits a massive coupling constant of ~245 Hz[1]. This occurs because the highly electronegative fluorine atom tightly holds the bonding s-electrons, maximizing the Fermi contact interaction between the 13 C and 19 F nuclei.
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Two-Bond Coupling ( 2JCF ): The ortho carbons (C-2 and C-4) show significant splitting (~12–22 Hz). The magnitude of 2JCF is highly sensitive to the electronegativity of adjacent substituents; C-2 (attached to oxygen) typically shows a smaller 2J value than C-4 due to the competing electronegativity of the methoxy oxygen pulling electron density away from the C-F bond pathway.
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Through-Space Coupling: The methoxy carbon (C-8) may exhibit a small 4JCF coupling (~4 Hz). This is not purely a through-bond phenomenon; it is heavily influenced by the spatial proximity of the fluorine lone pairs to the methoxy carbon depending on the rotameric conformation of the O-CH 3 bond[5].
References
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[3] Title: NMR Sample Preparation: The Complete Guide. Source: Organomation. URL: [Link]
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[2] Title: NMR Sample Preparation. Source: Chemical Instrumentation Facility - Iowa State University. URL:[Link]
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[1] Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Source: Journal of Fluorine Chemistry / Loughborough University. URL:[Link]
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[5] Title: Carbon-13 isotropic shielding constants and carbon-fluorine spin-spin coupling constants for fluorobenzene. Source: RSC Advances. URL:[Link]
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[4] Title: NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions of the 1-O-Acyl-β-d-glucopyranuronate Conjugates of 2-, 3-, and 4-(Trifluoromethyl)benzoic Acids. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]
